![molecular formula C13H16N2O3 B2373053 N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide CAS No. 2192395-19-8](/img/structure/B2373053.png)
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide, also known as FCPR, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FCPR belongs to the class of piperidinyl propenamides and has shown promising results in various studies related to cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide has been shown to inhibit the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide is its selectivity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the limited solubility of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide in water can pose a challenge in conducting in vitro and in vivo experiments.
Orientations Futures
1. Development of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide analogs with improved solubility and bioavailability.
2. Investigation of the potential of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide as a therapeutic agent for other diseases such as arthritis and neurodegenerative disorders.
3. Exploration of the mechanism of action of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide in cancer cells to identify potential drug targets.
4. Evaluation of the efficacy of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide in combination with other anticancer agents.
5. Investigation of the pharmacokinetics and pharmacodynamics of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide in animal models to determine its safety and efficacy.
In conclusion, N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide is a promising compound with potential therapeutic applications in cancer and inflammation. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide involves the reaction of furan-2-carboxylic acid with piperidine and propargyl bromide. The resulting product is then subjected to catalytic hydrogenation to obtain N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide.
Applications De Recherche Scientifique
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-12(16)14-10-5-7-15(8-6-10)13(17)11-4-3-9-18-11/h2-4,9-10H,1,5-8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZLNVGDOFJNRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)



![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2372975.png)
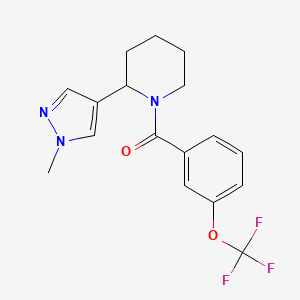

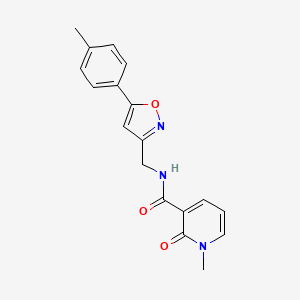
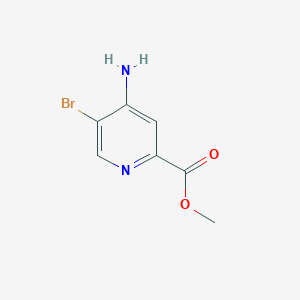
![1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2372987.png)
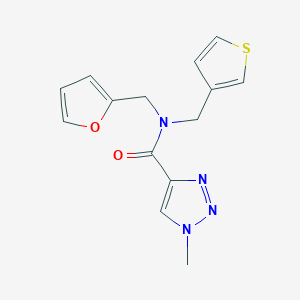

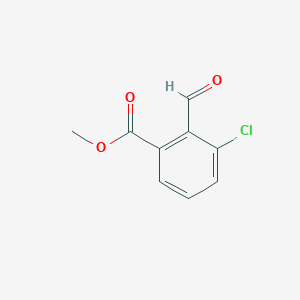
![N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2372993.png)